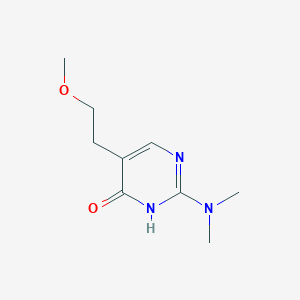

2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC15842321

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O2 |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) |

| Standard InChI Key | GTQNBUIKQIGGTJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC=C(C(=O)N1)CCOC |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one, reflects a pyrimidine ring substituted at positions 2 and 5. The dimethylamino group (-N(CH3)2) at position 2 introduces basicity and hydrogen-bonding potential, while the 2-methoxyethyl chain (-CH2CH2OCH3) at position 5 contributes steric bulk and hydrophilicity. Quantum mechanical calculations predict a planar pyrimidine ring with moderate distortion due to substituent interactions, as observed in related 5,6-dimethylpyrimidin-4-ol derivatives .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15N3O2 | |

| Molecular Weight | 197.23 g/mol | |

| IUPAC Name | 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one | |

| Canonical SMILES | CN(C)C1=NC=C(C(=O)N1)CCOC | |

| LogP (Predicted) | 0.89 |

The compound’s solubility profile remains uncharacterized, but analogous pyrimidines with polar substituents exhibit moderate aqueous solubility (e.g., 4-(2-(dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, LogP 1.2) .

Synthetic Approaches and Optimization

While no direct synthesis of 2-(dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol has been reported, established pyrimidine functionalization strategies provide plausible routes. A common method involves cyclocondensation of thiourea derivatives with β-diketones or α,β-unsaturated carbonyl compounds . For example, 5-acetylthiazole intermediates have been synthesized via LDA-mediated alkylation and MnO2 oxidation, steps adaptable to introducing methoxyethyl groups .

Alternatively, microwave-assisted coupling of enaminones with guanidines, as demonstrated for CDK9 inhibitors, could yield the target compound . Key challenges include regioselective installation of the methoxyethyl group and avoiding N-oxidation during dimethylamino group incorporation.

Biological Activity and Mechanistic Hypotheses

Pyrimidine derivatives exhibit diverse biological activities, often mediated through kinase inhibition or DNA intercalation. The dimethylamino group in position 2 may mimic adenine’s exocyclic amine in ATP-binding pockets, as seen in CDK inhibitors like 30m (Ki = 3 nM for CDK9) . Substitution at position 5 significantly modulates selectivity; for instance, C5-chloro analogs show 16-fold CDK9/CDK2 selectivity, whereas methoxyethyl’s ether oxygen could enhance solubility without steric clashes .

Table 2: Comparative Activity of Pyrimidine Analogues

| Compound | Target (Ki) | Selectivity Ratio (CDK9/CDK2) | Source |

|---|---|---|---|

| 30c (C5-Cl) | CDK9: 7 nM | 16 | |

| 30f (C5-Me) | CDK9: 4 nM | 44 | |

| 12u (C5-CN) | CDK9: 9 nM | >80 |

The methoxyethyl substituent’s ethylene spacer may allow conformational flexibility, potentially enabling interactions with hydrophobic kinase subpockets. Molecular docking studies of similar compounds suggest that such groups occupy the ribose-binding region, competing with ATP .

Physicochemical and Spectroscopic Properties

Infrared spectroscopy of related compounds shows characteristic bands: N-H stretch at ~3200 cm⁻¹ (pyrimidinone), C=O at 1680 cm⁻¹, and C-O-C at 1100 cm⁻¹ . The ¹H-NMR spectrum likely exhibits a singlet for dimethylamino protons (δ 2.8–3.1), a triplet for methoxyethyl’s OCH3 (δ 3.3), and pyrimidine ring protons as distinct multiplets .

Chromatographic behavior can be inferred from NIST data: a 25 m 5% phenyl methyl siloxane column at 160°C–300°C would elute the compound with a retention index near 1600 .

Challenges in Development and Future Directions

Current limitations include:

-

Synthetic Accessibility: Multi-step routes with low yields for methoxyethyl incorporation .

-

Selectivity Optimization: Balancing CDK9 inhibition against off-target kinase effects .

-

Solubility-activity Tradeoffs: Hydrophilic groups improving solubility may reduce membrane permeability .

Priority research areas should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume